molecular formula C15H32O3 B15368754 1,2,15-Pentadecanetriol CAS No. 57289-60-8

1,2,15-Pentadecanetriol

Cat. No.: B15368754
CAS No.: 57289-60-8
M. Wt: 260.41 g/mol
InChI Key: VEYSROSAHOKCJR-UHFFFAOYSA-N
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Description

1,2,15-Pentadecanetriol is a triol compound characterized by a 15-carbon backbone with hydroxyl (-OH) groups positioned at the 1st, 2nd, and 15th carbon atoms. Its molecular formula is C₁₅H₃₂O₃, distinguishing it from shorter-chain diols and aldehydes. The compound’s long hydrocarbon chain and multiple hydroxyl groups may influence its solubility, reactivity, and biological interactions compared to analogs.

Properties

CAS No.

57289-60-8

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

pentadecane-1,2,15-triol

InChI

InChI=1S/C15H32O3/c16-13-11-9-7-5-3-1-2-4-6-8-10-12-15(18)14-17/h15-18H,1-14H2

InChI Key

VEYSROSAHOKCJR-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC(CO)O)CCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Limitations

  • Analog Methodology : The U.S. EPA’s approach to using analogs (e.g., 1,2-butanediol) for 1,2-hexanediol risk assessment could be adapted for this compound, though longer-chain triols may exhibit distinct pharmacokinetics.
  • Critical Data Gaps: No experimental data on this compound’s ecotoxicity, biodegradability, or metabolic pathways. Limited understanding of how hydroxyl group positioning affects its chemical behavior compared to diols.

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